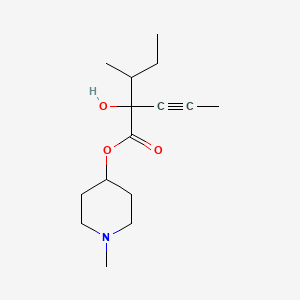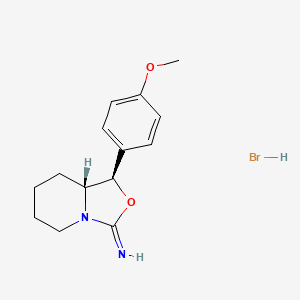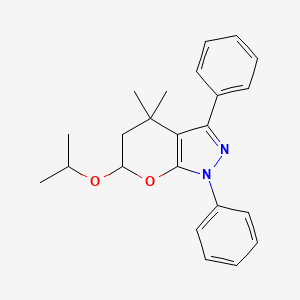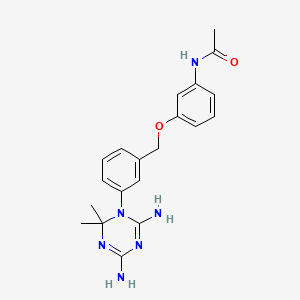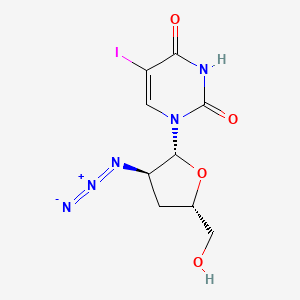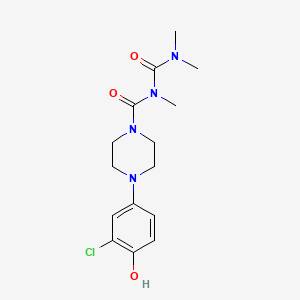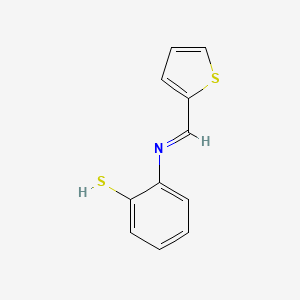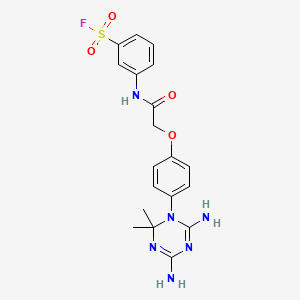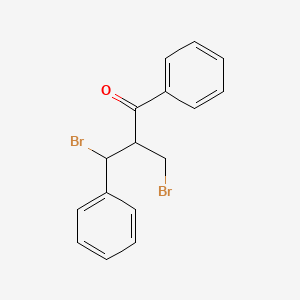
8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with alternative functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane
- 8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HBr
Uniqueness
8-(p-Fluorobenzoylpropyl)-1-oxo-2-(2-butyl)-4-phenyl-2,4,8-triazaspiro(4.5)decane HCl is unique due to its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
102395-53-9 |
|---|---|
Molekularformel |
C27H35ClFN3O2 |
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
3-butan-2-yl-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C27H34FN3O2.ClH/c1-3-21(2)30-20-31(24-8-5-4-6-9-24)27(26(30)33)15-18-29(19-16-27)17-7-10-25(32)22-11-13-23(28)14-12-22;/h4-6,8-9,11-14,21H,3,7,10,15-20H2,1-2H3;1H |
InChI-Schlüssel |
YWLLNDLWZAXFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


